

(3-Chloro-2-hydroxyphenyl)boronic acid CAS number 951655-50-8

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Compound of Interest

Compound Name: 3-Chloro-2-hydroxyphenylboronic acid

Cat. No.: B1419787

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An In-Depth Technical Guide to (3-Chloro-2-hydroxyphenyl)boronic acid (CAS 951655-50-8): Properties, Synthesis, and Advanced Applications

Introduction

(3-Chloro-2-hydroxyphenyl)boronic acid is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a boronic acid, a hydroxyl group, and a chlorine atom on a single phenyl ring—offers chemists a powerful tool for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the compound's properties, synthesis, and its principal application in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document synthesizes established chemical principles with field-proven insights to facilitate its effective use in both academic and industrial research environments.

Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. (3-Chloro-2-hydroxyphenyl)boronic acid is typically supplied as a white to light yellow solid and possesses the key characteristics summarized below.^[1]

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 951655-50-8 | N/A |
| Molecular Formula | C ₆ H ₆ BClO ₃ | [2] |
| Molecular Weight | 172.37 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 338.8 ± 52.0 °C (Predicted) | [1] |
| Density | 1.49 ± 0.1 g/cm ³ (Predicted) | [1] |
| pKa | 7.63 ± 0.58 (Predicted) | [1] |
| Purity | Typically ≥ 98% | [2] |

Stability and Storage Considerations: Boronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or prolonged storage under non-inert conditions.[3] The presence of boroxine can complicate reaction stoichiometry and impact yields. Therefore, it is imperative to store (3-Chloro-2-hydroxyphenyl)boronic acid under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to minimize degradation.[1]

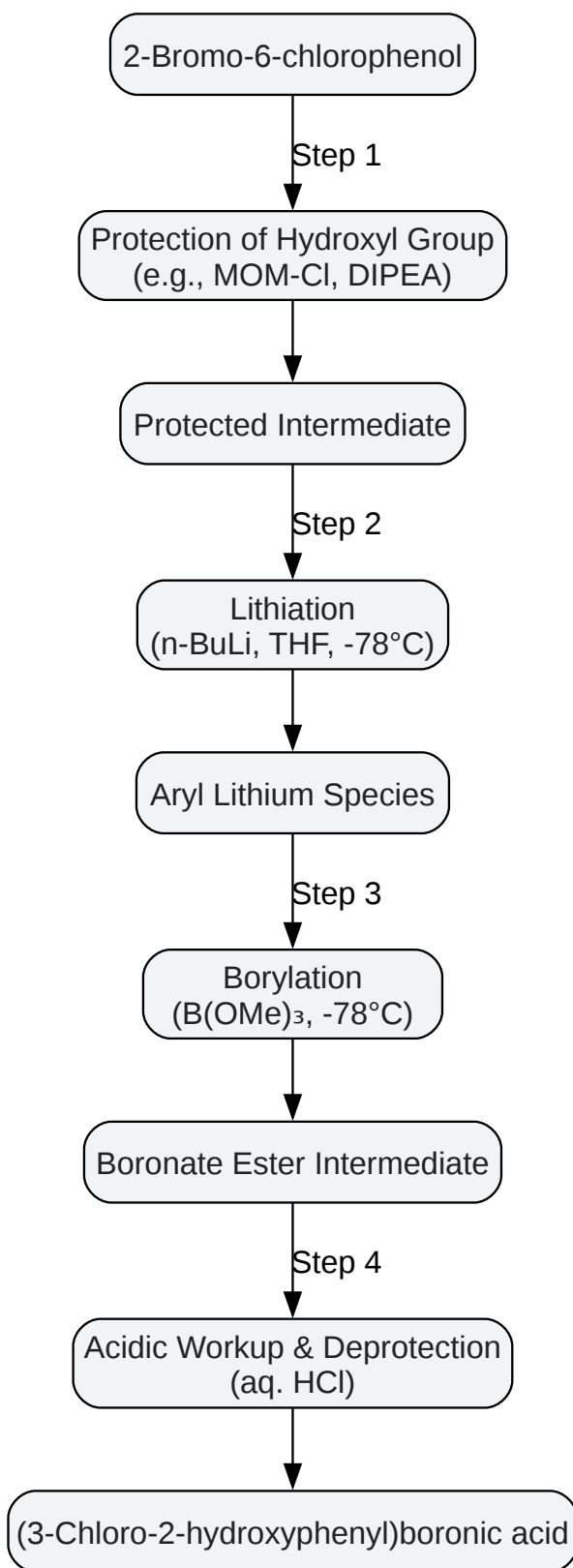
Analytical Characterization: Quality control and characterization of (3-Chloro-2-hydroxyphenyl)boronic acid are routinely performed using a suite of standard analytical techniques. Suppliers typically provide comprehensive data including:

- NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and purity of the compound.
- Mass Spectrometry (MS): To verify the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To assess purity with high precision.[4][5]

Synthesis of (3-Chloro-2-hydroxyphenyl)boronic acid

The synthesis of arylboronic acids is a well-established field, most commonly relying on the borylation of an organometallic intermediate.^[6] The general strategy involves the formation of an aryl lithium or Grignard reagent, which then acts as a nucleophile to attack a boron electrophile, typically a trialkyl borate.

Below is a representative, field-proven workflow for the synthesis of the title compound, starting from the commercially available 2-bromo-6-chlorophenol. This multi-step process requires strict anhydrous conditions and careful temperature control.



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Caption: Synthetic workflow for (3-Chloro-2-hydroxyphenyl)boronic acid.

Exemplary Synthetic Protocol:

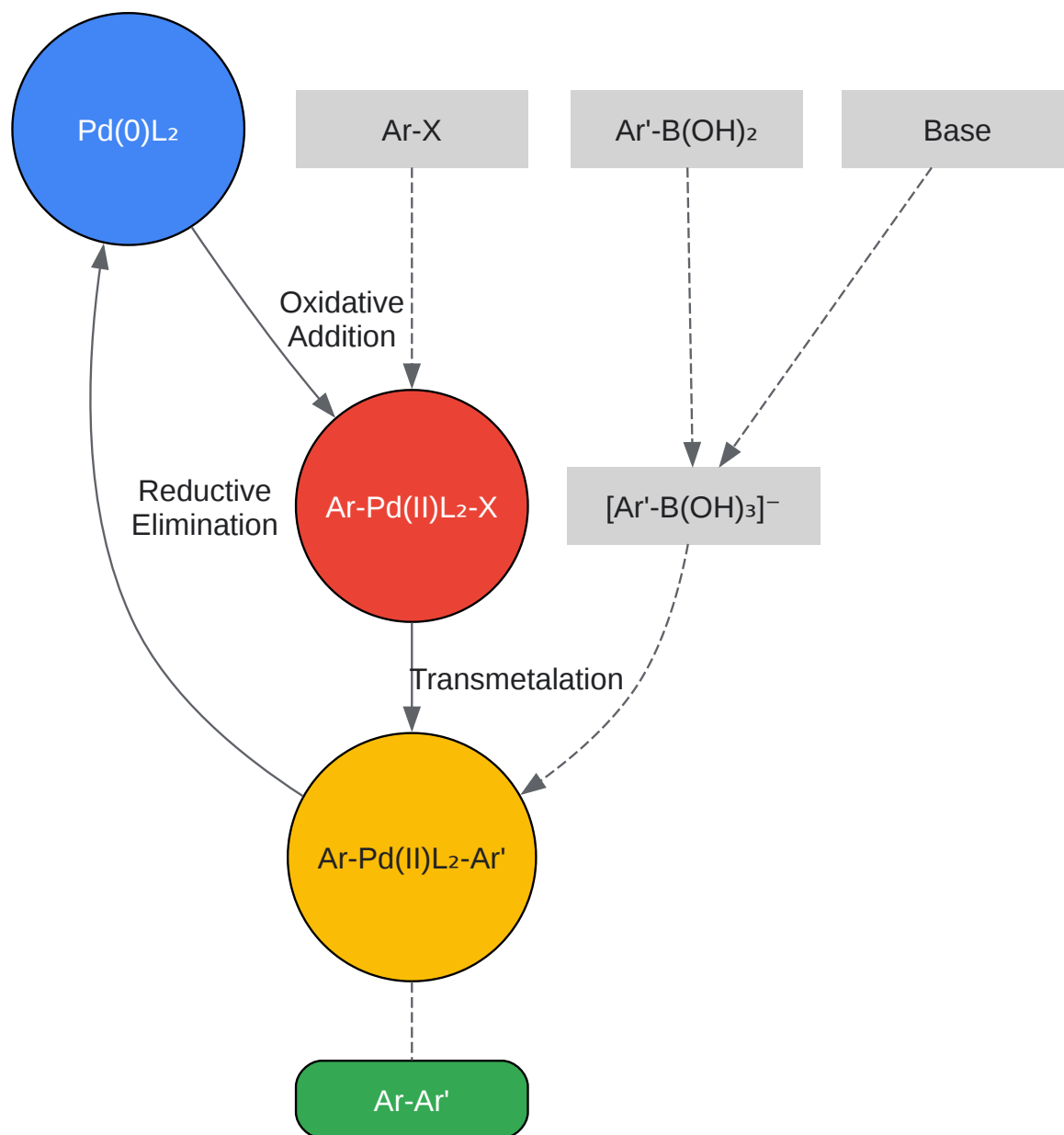
- **Protection:** The acidic proton of the phenolic hydroxyl group must first be protected to prevent interference with the strongly basic organolithium reagent. A common protecting group for this purpose is methoxymethyl (MOM). 2-bromo-6-chlorophenol is reacted with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane (DCM).
- **Lithium-Halogen Exchange:** The resulting protected aryl bromide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to perform a lithium-halogen exchange, generating the highly reactive aryl lithium intermediate.^[7]
- **Borylation:** Trimethyl borate, B(OMe)₃, is added slowly to the cold solution. The aryl lithium attacks the electrophilic boron atom, forming a boronate ester intermediate.^{[7][8]}
- **Hydrolysis and Deprotection:** The reaction is carefully quenched by the addition of aqueous acid (e.g., HCl). This step serves two purposes: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the MOM protecting group, revealing the free hydroxyl group. The final product is then isolated via extraction and purified by recrystallization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (3-Chloro-2-hydroxyphenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning, palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.^{[9][10]}

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.^{[9][11]}



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Key Steps:

- **Oxidative Addition:** An active Pd(0) complex inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) species. The reactivity order for the halide is typically $I > Br > OTf \gg Cl$.^[12]
- **Transmetalation:** This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium catalyst. For this to occur, the boronic acid must be activated by a base (e.g., K_2CO_3 , Cs_2CO_3). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.^[13]
- **Reductive Elimination:** The two organic groups (Ar and Ar') on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.^[9]

Expert Insight: The Role of the ortho-Hydroxyl Group The presence of the hydroxyl group ortho to the boronic acid in the title compound is mechanistically significant. Similar to ortho-methoxy groups, the oxygen atom can act as a chelating ligand, coordinating to the palladium center during the transmetalation step.^{[14][15]} This chelation can pre-organize the transition state, potentially accelerating the reaction rate and influencing regioselectivity in complex systems. This intrinsic feature makes (3-Chloro-2-hydroxyphenyl)boronic acid a particularly interesting and potentially advantageous reagent compared to its non-hydroxylated counterparts.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (3-Chloro-2-hydroxyphenyl)boronic acid with a representative aryl bromide.

Objective: To synthesize 2'-Chloro-3'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

Materials:

- (3-Chloro-2-hydroxyphenyl)boronic acid (1.0 eq)
- 4-Bromobenzonitrile (1.1 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.03 eq)

- Potassium Carbonate (K_2CO_3), anhydrous (3.0 eq)
- Solvent: 1,4-Dioxane and Water (4:1 v/v)
- Nitrogen or Argon gas supply

Procedure:

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Chloro-2-hydroxyphenyl)boronic acid, 4-bromobenzonitrile, and potassium carbonate.
- **Inerting:** Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.
- **Catalyst and Solvent Addition:** Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed dioxane/water solvent mixture. The choice of a mixed aqueous solvent system is common as it effectively dissolves both the organic substrates and the inorganic base.^[11]
- **Reaction:** Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by Thin Layer Chromatography (TLC) or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product. The purified product should be characterized by NMR and MS to confirm its identity and purity.

Applications in Drug Discovery and Materials Science

The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability of (3-Chloro-2-hydroxyphenyl)boronic acid to efficiently introduce a substituted phenolic ring makes it a valuable intermediate in pharmaceutical development.^{[6][10][16]} The resulting structures can serve as scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents.

In materials science, this boronic acid is used in the synthesis of conjugated organic molecules for applications in organic light-emitting diodes (OLEDs) and other electronic devices.^[2] The precise control over molecular structure afforded by the Suzuki coupling enables the fine-tuning of the electronic and photophysical properties of these materials.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be observed when handling (3-Chloro-2-hydroxyphenyl)boronic acid.

- **Personal Protective Equipment (PPE):** Always wear safety goggles, a lab coat, and chemical-resistant gloves.^[17]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[18] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
- **Storage:** Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.^[18] For long-term stability and to prevent boroxine formation, storage under an inert atmosphere at 2-8°C is strongly recommended.^[1]

Conclusion

(3-Chloro-2-hydroxyphenyl)boronic acid is a sophisticated and versatile building block that empowers chemists to forge challenging carbon-carbon bonds with high efficiency. Its primary utility in the Suzuki-Miyaura cross-coupling reaction, enhanced by the potential for ortho-hydroxyl-directed chelation, makes it an indispensable tool in the synthesis of complex

molecules for drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full synthetic potential.

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